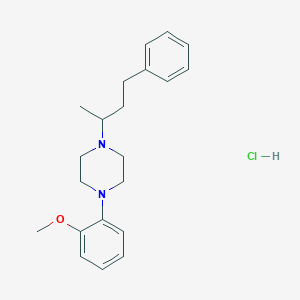![molecular formula C16H14Cl2N2O3S B5109675 4-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109675.png)
4-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CB-3-NO2 and is a member of the benzamide family.
作用機序
CB-3-NO2 exerts its effects by modulating the activity of various proteins such as ion channels, receptors, and enzymes. The exact mechanism of action of CB-3-NO2 is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of ion channel activity.
Biochemical and Physiological Effects:
CB-3-NO2 has been shown to have various biochemical and physiological effects. In cancer cells, CB-3-NO2 induces apoptosis by activating specific signaling pathways. In neurons, CB-3-NO2 modulates the activity of ion channels and receptors, which can affect neuronal excitability and synaptic transmission. CB-3-NO2 has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory disorders.
実験室実験の利点と制限
CB-3-NO2 has several advantages for lab experiments. It is a potent compound that can be used at low concentrations, which reduces the risk of toxicity. CB-3-NO2 is also stable and can be stored for long periods without degradation. However, CB-3-NO2 has some limitations for lab experiments. It is a relatively new compound, and its effects on various proteins and signaling pathways are not fully understood. CB-3-NO2 is also expensive, which can limit its use in some labs.
将来の方向性
CB-3-NO2 has several potential future directions. In cancer research, CB-3-NO2 can be further studied for its potential as a chemotherapeutic agent. In neuroscience, CB-3-NO2 can be further studied for its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. In drug discovery, CB-3-NO2 can be used as a lead compound for the development of new drugs that target specific proteins and signaling pathways. Further research is needed to fully understand the potential applications of CB-3-NO2 in various fields.
In conclusion, CB-3-NO2 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of CB-3-NO2 involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. CB-3-NO2 has been extensively studied for its potential applications in cancer research, neuroscience, and drug discovery. CB-3-NO2 exerts its effects by modulating the activity of various proteins, and it has several advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of CB-3-NO2 in various fields.
合成法
The synthesis of CB-3-NO2 involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-mercaptoethylamine hydrochloride to yield CB-3-NO2. This method has been reported in various scientific publications and has been optimized for higher yields and purity.
科学的研究の応用
CB-3-NO2 has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, CB-3-NO2 has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, CB-3-NO2 has been shown to modulate the activity of ion channels and receptors, which makes it a potential candidate for the treatment of neurological disorders. In drug discovery, CB-3-NO2 has been used as a lead compound for the development of new drugs.
特性
IUPAC Name |
4-chloro-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c17-13-4-1-11(2-5-13)10-24-8-7-19-16(21)12-3-6-14(18)15(9-12)20(22)23/h1-6,9H,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAMFNAWPWDCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5109601.png)
![6-{[4-(allylthio)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5109603.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5109605.png)
![5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclopentane] 2-oxide](/img/structure/B5109612.png)
![N-(1-{1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5109623.png)
![2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one](/img/structure/B5109629.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5109635.png)
![3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B5109638.png)
![2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5109640.png)

![N,N'-1,4-phenylenebis[2-(4-morpholinyl)acetamide]](/img/structure/B5109648.png)

![ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109671.png)